molecular formula C8H9NO3 B1587378 2,6-Dimethoxyisonicotinaldehyde CAS No. 52606-01-6

2,6-Dimethoxyisonicotinaldehyde

Cat. No. B1587378
CAS RN: 52606-01-6
M. Wt: 167.16 g/mol
InChI Key: VVFYKYAJHFLXGP-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinaldehyde (DMIN) is an organic compound with the molecular formula C8H8O3. It is a colorless liquid that is soluble in water, ethanol, and diethyl ether. DMIN has a wide range of applications in organic synthesis, biochemistry, and medicine. It has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. DMIN is also used in the production of fragrances and flavorings.

Scientific Research Applications

Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-Dimethoxyisonicotinaldehyde, has been utilized in the enzymatic synthesis of dimers with high antioxidant capacity. Laccase-mediated oxidation of 2,6-Dimethoxyphenol results in compounds with superior antioxidant properties, useful as bioactive compounds (Adelakun et al., 2012).

Catalysis in Organic Synthesis

In organic synthesis, 2,6-Dimethoxyphenol derivatives are involved in the catalytic oxidation of various substrates. For instance, different microbial blue multicopper proteins have been studied for their oxidase activity using 2,6-Dimethoxyphenol as a substrate, facilitating the study of multiple functions in microorganisms (Solano et al., 2001).

Improvement in Pharmaceutical Synthesis

2,6-Dimethoxyphenol derivatives have been explored in pharmaceutical synthesis. For example, improved synthesis methods under ultrasound irradiation using aryl aldehyde and 1,3-diketone catalyzed by ZnCl(2) have been developed, demonstrating significant advantages like shorter reaction times and higher yield of products (Ni et al., 2010).

Inhibitory and Antimicrobial Properties

Compounds related to 2,6-Dimethoxyisonicotinaldehyde have been assessed for their antibacterial activity and potential application in pharmaceutical systems. Studies have focused on understanding the mechanisms of action and effectiveness of these compounds in inhibiting bacterial growth (Woolfson, 1977).

Enhancing Yield in Fermentation Processes

Studies have been conducted on enhancing the yield of anti-tumor substances like 2,6-dimethoxy-ρ-benzoquinone from fermented wheat germ using ultrasound and nanoparticles. This research demonstrates the potential of combining traditional methods with modern technology to improve the efficiency of fermentation processes (Zheng et al., 2019).

Electrochemical Applications

Investigations into the electrooxidation of dimethoxymethane, a derivative of 2,6-Dimethoxyisonicotinaldehyde, have been conducted, revealing insights into the reactions occurring on platinum electrodes in acidic solutions. This research has implications for understanding and improving electrochemical processes (Miki et al., 2004).

ConclusionThe research applications of 2,6-Dimethoxyisonicotinaldehyde and its derivatives span various fields, including antioxidant synthesis, catalysis in organic synthesis, pharmaceutical synthesis, antimicrobial activity, fermentation

Scientific Research Applications of 2,6-Dimethoxyisonicotinaldehyde

Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-Dimethoxyisonicotinaldehyde, has been utilized in the enzymatic synthesis of dimers with high antioxidant capacity. Laccase-mediated oxidation of 2,6-Dimethoxyphenol results in compounds with superior antioxidant properties, useful as bioactive compounds (Adelakun et al., 2012).

Catalysis in Organic Synthesis

In organic synthesis, 2,6-Dimethoxyphenol derivatives are involved in the catalytic oxidation of various substrates. For instance, different microbial blue multicopper proteins have been studied for their oxidase activity using 2,6-Dimethoxyphenol as a substrate, facilitating the study of multiple functions in microorganisms (Solano et al., 2001).

Improvement in Pharmaceutical Synthesis

2,6-Dimethoxyphenol derivatives have been explored in pharmaceutical synthesis. For example, improved synthesis methods under ultrasound irradiation using aryl aldehyde and 1,3-diketone catalyzed by ZnCl(2) have been developed, demonstrating significant advantages like shorter reaction times and higher yield of products (Ni et al., 2010).

Inhibitory and Antimicrobial Properties

Compounds related to 2,6-Dimethoxyisonicotinaldehyde have been assessed for their antibacterial activity and potential application in pharmaceutical systems. Studies have focused on understanding the mechanisms of action and effectiveness of these compounds in inhibiting bacterial growth (Woolfson, 1977).

Enhancing Yield in Fermentation Processes

Studies have been conducted on enhancing the yield of anti-tumor substances like 2,6-dimethoxy-ρ-benzoquinone from fermented wheat germ using ultrasound and nanoparticles. This research demonstrates the potential of combining traditional methods with modern technology to improve the efficiency of fermentation processes (Zheng et al., 2019).

Electrochemical Applications

Investigations into the electrooxidation of dimethoxymethane, a derivative of 2,6-Dimethoxyisonicotinaldehyde, have been conducted, revealing insights into the reactions occurring on platinum electrodes in acidic solutions. This research has implications for understanding and improving electrochemical processes (Miki et al., 2004).

Safety And Hazards

The safety data sheet for 2,6-Dimethoxyisonicotinaldehyde provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

2,6-Dimethoxyisonicotinaldehyde has potential applications in drug discovery and material synthesis. It’s also been identified as a potential candidate for further optimization due to its antibacterial properties .

properties

IUPAC Name

2,6-dimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYKYAJHFLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376653
Record name 2,6-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyisonicotinaldehyde

CAS RN

52606-01-6
Record name 2,6-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SP Teo, S Bhakta, P Stapleton, S Gibbons - Antibiotics, 2020 - mdpi.com
The present study aimed to screen plants for bioactive compounds with potential antibacterial activities. In our efforts to evaluate plants from Borneo, we isolated and elucidated the …
Number of citations: 3 www.mdpi.com
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Whereas nicotinaldehyde readily undergoes the transformations shown, the isomeric pyridinealdehydes completely fail. The fate of the o-and y-pyridinealdehydes appears to be a …
Number of citations: 25 onlinelibrary.wiley.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
PJ Choi, D Conole, HS Sutherland, A Blaser, AST Tong… - Molecules, 2020 - mdpi.com
Bedaquiline is a novel drug approved in 2012 by the FDA for treatment of drug-resistant tuberculosis (TB). Although it shows high efficacy towards drug-resistant forms of TB, its use has …
Number of citations: 10 www.mdpi.com
P Dongre, RS Bhambar, V Tambe, A Karnik - Journal of Pharmaceutical Research …, 2021
Number of citations: 5

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